N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-chlorophenylhydrazine and ethyl acetoacetate.
Reaction Conditions: Cyclization under acidic conditions to form the pyrazolo[3,4-d]pyrimidine ring.
-
Substitution Reactions
Reagents: Methyl iodide for methylation of the pyrazole ring.
Conditions: Basic conditions to facilitate nucleophilic substitution.
-
Coupling with 2-(2-fluorophenoxy)acetamide
Reagents: 2-(2-fluorophenoxy)acetic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Typically performed in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to ensure precision and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide involves:
Molecular Targets: It may target specific enzymes or receptors involved in disease pathways.
Pathways Involved: Inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-chlorophenoxy)acetamide
- **N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-bromophenoxy)acetamide
Uniqueness
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide is unique due to the presence of both chlorophenyl and fluorophenoxy groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C23H17ClFN7O2 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
InChI |
InChI=1S/C23H17ClFN7O2/c1-14-10-20(29-21(33)12-34-19-5-3-2-4-18(19)25)32(30-14)23-17-11-28-31(22(17)26-13-27-23)16-8-6-15(24)7-9-16/h2-11,13H,12H2,1H3,(H,29,33) |
InChI Key |
PIIDYXSWXQWHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.